Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure
Mechanism of Action
Target of Action
Mode of Action
If we consider its structural similarity to sonidegib, it might also act as an inhibitor of the smo protein, thereby preventing the functioning of the hedgehog pathway . This inhibition could result in the prevention of tumor growth in cancers that depend on the Hedgehog pathway .
Biochemical Pathways
The Hedgehog pathway is involved in many human cancers, and its inhibition could lead to antitumor activity .
Result of Action
If it acts similarly to sonidegib, it might inhibit tumor growth in cancers that depend on the hedgehog pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for forming carbon-carbon bonds. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Recent advances have made these reagents more accessible and easier to handle .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Comparison with Similar Compounds
Trifluoromethyl Group-Containing Compounds: Such as trifluoromethane and 1,1,1-trifluoroethane.
Other Biphenyl Derivatives: Compounds like biphenyl-2-carboxylic acid and its derivatives.
Uniqueness: Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .
Properties
IUPAC Name |
methyl 2-phenyl-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUMZBHJVZMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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